N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(thiophen-2-yl)acetamide

Catalog No.
S3051275
CAS No.
2034611-71-5
M.F
C15H19N3O2S
M. Wt
305.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(thiop...

CAS Number

2034611-71-5

Product Name

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(thiophen-2-yl)acetamide

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-thiophen-2-ylacetamide

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4

InChI

InChI=1S/C15H19N3O2S/c19-15(8-14-5-3-7-21-14)17-12-9-16-18(10-12)11-13-4-1-2-6-20-13/h3,5,7,9-10,13H,1-2,4,6,8,11H2,(H,17,19)

InChI Key

CAQVYIDBRKHEEM-UHFFFAOYSA-N

SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)CC3=CC=CS3

solubility

not available
  • Pyrazole ring: Found in many bioactive molecules, including analgesics, anti-inflammatory agents, and anticonvulsants [].
  • Thiophene ring: Also found in many bioactive molecules, such as antifungals, antibacterials, and anti-inflammatory agents.
  • Amide bond: A common functional group in pharmaceuticals that helps determine a molecule's bioavailability and ability to interact with biological targets.

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(thiophen-2-yl)acetamide is a complex organic compound that belongs to the class of pyrazole derivatives. Its molecular formula is C15H18N4OS, and it has a molecular weight of approximately 302.39 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in modulating immune responses and exhibiting anti-inflammatory and anti-cancer properties. The structure features a pyrazole ring, a thiophene moiety, and an oxan group, which contribute to its unique chemical characteristics and biological activities.

The chemical reactivity of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(thiophen-2-yl)acetamide can be attributed to the presence of various functional groups. The pyrazole ring can undergo electrophilic substitution reactions, while the acetamide group may participate in nucleophilic acyl substitution. Additionally, the thiophene ring can engage in reactions such as oxidation or electrophilic aromatic substitution. The compound's synthesis involves several key steps that require careful control of reaction conditions to ensure high yields and purity .

Research indicates that N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(thiophen-2-yl)acetamide exhibits significant biological activities. It has been studied for its potential as an anti-inflammatory agent and a modulator of immune responses via Toll-like receptor pathways. These properties suggest its utility in treating diseases associated with immune dysregulation, such as autoimmune disorders and certain cancers.

The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Pyrazole Ring: This can be achieved through condensation reactions involving appropriate hydrazines and carbonyl compounds.
  • Introduction of the Oxan Group: This step often involves alkylation reactions where oxan derivatives are introduced to the pyrazole framework.
  • Synthesis of the Thiophenes: Thiophene rings are usually synthesized via cyclization reactions from suitable precursors.
  • Final Acetylation: The final product is obtained through acetamide formation, which may involve acetic anhydride or acetyl chloride under controlled conditions.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound .

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(thiophen-2-yl)acetamide has various potential applications in medicinal chemistry, including:

  • Anti-inflammatory Agents: Due to its ability to modulate immune responses.
  • Cancer Therapeutics: Its anti-cancer properties make it a candidate for further development in oncology.
  • Pharmaceutical Research: It serves as a lead compound for developing new drugs targeting specific pathways in immune regulation.

Studies on the interactions of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(thiophen-2-yl)acetamide with biological targets have shown promise in understanding its mechanism of action. Interaction with Toll-like receptors suggests its role in enhancing or modulating immune system responses, potentially leading to therapeutic effects against various diseases . Further studies are necessary to elucidate specific binding affinities and mechanisms.

Several compounds share structural similarities with N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(thiophen-2-yl)acetamide, including:

Compound NameMolecular FormulaNotable Features
N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamideC14H22N4OContains piperazine; used in neuropharmacology
5-Methyl-N-{(5-methylisoxazol-3-carbonyl)amino}pyrazoleC10H12N4O3Isoxazole derivative; studied for anti-inflammatory effects
N-(4-Methylphenyl)-N'-phenylureaC14H16N2OUrea derivative; known for herbicidal properties

Uniqueness

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(thiophen-2-yl)acetamide stands out due to its unique combination of a pyrazole core with both thiophene and oxan functionalities, which enhances its biological activity profile compared to other similar compounds. Its specific interactions with immune pathways further differentiate it from other derivatives within the same class .

XLogP3

1.4

Dates

Last modified: 08-18-2023

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